tert-Butyl(R)-(3-cyanocyclopent-2-en-1-yl)carbamate

Description

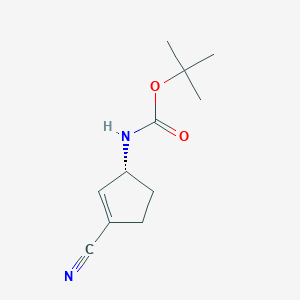

tert-Butyl(R)-(3-cyanocyclopent-2-en-1-yl)carbamate is a chiral carbamate derivative featuring a cyclopentene ring substituted with a cyano group at the 3-position and a tert-butoxycarbonyl (Boc) protected amine at the 1-position. This compound serves as a critical intermediate in asymmetric synthesis, particularly in pharmaceutical and agrochemical research, where its stereochemical integrity and functional groups enable selective transformations. The Boc group enhances stability during synthetic steps, while the electron-withdrawing cyano group modulates reactivity in cycloaddition or substitution reactions. Its crystal structure and hydrogen-bonding patterns (if resolved) would align with principles described in hydrogen-bonding analyses .

Properties

Molecular Formula |

C11H16N2O2 |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

tert-butyl N-[(1R)-3-cyanocyclopent-2-en-1-yl]carbamate |

InChI |

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-9-5-4-8(6-9)7-12/h6,9H,4-5H2,1-3H3,(H,13,14)/t9-/m1/s1 |

InChI Key |

KYYWEUNSFOYUGT-SECBINFHSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCC(=C1)C#N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(=C1)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl®-(3-cyanocyclopent-2-en-1-yl)carbamate typically involves the reaction of a cyanocyclopentene derivative with tert-butyl carbamate. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the formation of the carbamate bond .

Industrial Production Methods

Industrial production of tert-Butyl®-(3-cyanocyclopent-2-en-1-yl)carbamate may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl®-(3-cyanocyclopent-2-en-1-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, OsO4

Reduction: H2/Pd, LiAlH4, NaBH4

Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl®-(3-cyanocyclopent-2-en-1-yl)carbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its carbamate group is known for its stability and ability to form hydrogen bonds, which can be useful in drug design and development .

Medicine

In medicine, derivatives of tert-Butyl®-(3-cyanocyclopent-2-en-1-yl)carbamate may exhibit pharmacological activities, such as enzyme inhibition or receptor modulation. Research is ongoing to explore its potential therapeutic applications .

Industry

Industrially, this compound can be used in the production of polymers, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-Butyl®-(3-cyanocyclopent-2-en-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity . Additionally, the cyanocyclopentene ring may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional analogs, highlighting differences in substituents, stereochemistry, and applications:

Key Observations :

Functional Group Diversity: The cyano group in the target compound contrasts with boronate esters (e.g., CAS 1643574-07-5), which enable metal-catalyzed cross-couplings . Hydroxyl-containing analogs (e.g., CAS 155975-19-2) facilitate hydrogen bonding and crystallization, critical for resolving enantiomers .

Stereochemical Impact :

- The R-configuration in the target compound vs. S-configuration in CAS 155836-47-8 alters substrate recognition in asymmetric catalysis or enzymatic interactions .

Synthetic Utility: Boronate-containing analogs (CAS 1643574-07-5) are pivotal in Suzuki-Miyaura reactions, whereas the target compound’s cyano group may favor nucleophilic additions or cyclizations .

Thermodynamic Stability :

- Boc protection in all analogs enhances stability under acidic conditions, but steric bulk (e.g., diphenyl groups in CAS 155836-47-8) may slow reaction kinetics .

Research Findings and Methodological Insights

- Crystallography : Structural characterization of similar compounds relies on programs like SHELXL for refinement, particularly for resolving chiral centers and hydrogen-bonding networks .

- Synthetic Routes : Boc-protected intermediates are typically synthesized via carbamate formation using (Boc)₂O under mild conditions (e.g., room temperature, GC-monitored reactions) .

- Safety Profiles : Most analogs (e.g., CAS 1426129-50-1) are classified as low-hazard laboratory chemicals, though steric bulk may influence handling requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.